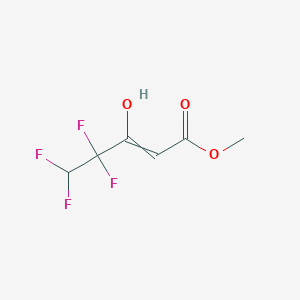
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is an organic compound with the molecular formula C6H6F4O3 It is characterized by the presence of four fluorine atoms, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated precursors and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the compound. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity. The hydroxyl and ester groups allow for various chemical modifications, making it a versatile compound in different applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
- 2,3,5,6-Tetrafluoro-4-methylpyridine
Uniqueness
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
113341-47-2 |
|---|---|
Molecular Formula |
C6H6F4O3 |
Molecular Weight |
202.10 g/mol |
IUPAC Name |
methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate |
InChI |
InChI=1S/C6H6F4O3/c1-13-4(12)2-3(11)6(9,10)5(7)8/h2,5,11H,1H3 |
InChI Key |
VLRNUCHTONRFHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(C(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















